REACTION_SMILES
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[CH3:15][c:16]1[n:17][o:18][c:19]([CH2:21][C:22](=[O:23])[OH:24])[n:20]1.[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[Cl:7][c:8]1[c:9]([NH2:10])[cH:11][cH:12][cH:13][cH:14]1.[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1.[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[Cl:7][c:8]1[c:9]([NH:10][C:22]([CH2:21][c:19]2[o:18][n:17][c:16]([CH3:15])[n:20]2)=[O:23])[cH:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1noc(CC(=O)O)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1noc(CC(=O)Nc2ccccc2Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |